molecular formula C18H24N2O5 B1399874 Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate CAS No. 1312118-07-2

Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate

Cat. No.: B1399874
CAS No.: 1312118-07-2
M. Wt: 348.4 g/mol
InChI Key: RXLIPCMCBCGBEH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C18H24N2O5. It is known for its unique structure, which includes a piperazine ring substituted with a formyl group and a methoxycarbonyl group. This compound is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the formyl and methoxycarbonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of tert-butyl chloroformate in the presence of a base can facilitate the formation of the tert-butyl ester group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The formyl and methoxycarbonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The piperazine ring provides a scaffold that can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is unique due to the presence of both formyl and methoxycarbonyl groups, which provide distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

tert-butyl 4-(4-formyl-2-methoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-9-7-19(8-10-20)15-6-5-13(12-21)11-14(15)16(22)24-4/h5-6,11-12H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIPCMCBCGBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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